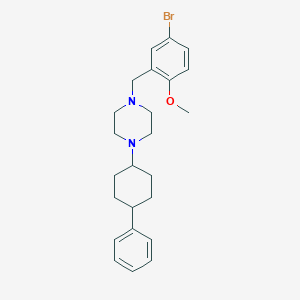

1-(5-Bromo-2-methoxybenzyl)-4-(4-phenylcyclohexyl)piperazine

Description

1-(5-Bromo-2-methoxybenzyl)-4-(4-phenylcyclohexyl)piperazine is a piperazine derivative characterized by a 5-bromo-2-methoxybenzyl group at the N1 position and a 4-phenylcyclohexyl substituent at the N4 position. The 4-phenylcyclohexyl moiety adds conformational rigidity and lipophilicity, which could influence blood-brain barrier penetration or target binding .

Properties

Molecular Formula |

C24H31BrN2O |

|---|---|

Molecular Weight |

443.4 g/mol |

IUPAC Name |

1-[(5-bromo-2-methoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine |

InChI |

InChI=1S/C24H31BrN2O/c1-28-24-12-9-22(25)17-21(24)18-26-13-15-27(16-14-26)23-10-7-20(8-11-23)19-5-3-2-4-6-19/h2-6,9,12,17,20,23H,7-8,10-11,13-16,18H2,1H3 |

InChI Key |

XDTQIHHVOIOJKX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-methoxybenzyl)-4-(4-phenylcyclohexyl)piperazine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-methoxybenzyl chloride and 4-phenylcyclohexylamine.

Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 1-(5-Bromo-2-methoxybenzyl)-4-(4-phenylcyclohexyl)piperazine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methoxybenzyl)-4-(4-phenylcyclohexyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

The compound 1-(5-Bromo-2-methoxybenzyl)-4-(4-phenylcyclohexyl)piperazine is a synthetic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This compound belongs to a class of piperazine derivatives, which are known for their diverse biological activities. Below is a detailed overview of its applications, supported by relevant data and case studies.

Antidepressant Activity

Research has indicated that piperazine derivatives can exhibit antidepressant-like effects. A study exploring various piperazine compounds demonstrated that modifications to the piperazine structure could enhance serotonergic activity, potentially leading to improved mood regulation in animal models .

Antitumor Properties

Piperazine derivatives have been investigated for their antitumor activity. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines, suggesting that 1-(5-Bromo-2-methoxybenzyl)-4-(4-phenylcyclohexyl)piperazine may also possess similar properties. For instance, compounds with structural similarities have been found to induce apoptosis in cancer cells through the activation of caspase pathways .

Neuroprotective Effects

The neuroprotective potential of piperazine derivatives has been documented in various studies. The compound may interact with neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in neurodegenerative conditions . Research into similar compounds has shown promise in protecting neuronal cells from oxidative stress and excitotoxicity.

Analgesic Properties

Piperazine derivatives have been noted for their analgesic effects, possibly through modulation of pain pathways involving substance P and NMDA receptors . The combination of structural features in this compound may enhance its efficacy as an analgesic agent.

| Compound Name | Activity Type | Reference |

|---|---|---|

| Compound A | Antidepressant | Study on piperazines |

| Compound B | Antitumor | Cancer research study |

| Compound C | Neuroprotective | Neuropharmacology study |

| Compound D | Analgesic | Pain management study |

Case Study: Antidepressant Efficacy

In a controlled study involving rodent models, a series of piperazine derivatives were tested for their ability to alleviate symptoms of depression. The results demonstrated that specific modifications to the piperazine ring significantly enhanced serotonergic activity, leading to improved behavioral outcomes .

Case Study: Antitumor Activity

A comparative analysis was conducted on various piperazine derivatives against human cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity, highlighting the potential of such compounds in cancer therapy .

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxybenzyl)-4-(4-phenylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzylpiperazine Derivatives

- 1-(2-Bromobenzyl)-4-(4-methylcyclohexyl)piperazine ethanedioate (1:1) Structural Differences: Bromine at the 2-position (vs. 5-position in the target compound) and a methyl-substituted cyclohexyl group (vs. phenylcyclohexyl). Activity: While its biological activity is unspecified, the ethanedioate salt formulation suggests improved solubility. Pharmacokinetics: The oxalate salt enhances aqueous solubility, a formulation strategy also observed in other piperazine derivatives (e.g., AMC-01) .

AMC-01 (1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl)piperazine oxalate)

- Structural Differences : Replaces the 4-phenylcyclohexyl group with a biphenylylcarbonyl moiety.

- Activity : Inhibits global protein synthesis via eukaryotic initiation factor 2α (eIF2α) inactivation. This mechanism diverges from cytotoxic or receptor-targeting activities seen in other derivatives, highlighting the impact of the biphenylylcarbonyl group on target specificity .

- Pharmacokinetics : The oxalate salt improves solubility, a common strategy for piperazine-based compounds .

Methoxy-Substituted Piperazine Derivatives

- 1-(2,4-Dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine Structural Differences: Features a 2,4-dimethoxybenzyl group (vs. 5-bromo-2-methoxybenzyl). Activity: While activity data are unavailable, the dual methoxy groups likely increase hydrophilicity compared to the brominated analog. This could reduce membrane permeability but enhance solubility for intravenous applications .

1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine Derivatives

Cyclohexyl-Substituted Piperazines

trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines

- Structural Differences : Trans-configuration of the methoxyphenylcyclohexyl group (vs. unspecified configuration in the target compound).

- Activity : High 5-HT1A receptor affinity (Ki = 0.028 nM for trans-8a). The trans-configuration and methoxy group optimize receptor binding, suggesting that stereochemistry and substituent positioning are critical for serotoninergic activity .

- 1-(4-Chlorobenzhydryl)piperazine Derivatives Structural Differences: Chlorobenzhydryl and benzoyl substituents (vs. bromomethoxybenzyl and phenylcyclohexyl). Activity: Cytotoxic against multiple cancer cell lines (e.g., IC50 < 10 µM for HEPG2 and MCF7).

Comparative Analysis Table

Key Findings and Implications

Substituent Positioning : The 5-bromo-2-methoxybenzyl group in the target compound may optimize halogen bonding and hydrogen bonding compared to 2-bromo or dimethoxy analogs .

Conformational Rigidity : The 4-phenylcyclohexyl group could enhance target binding through restricted rotation, similar to trans-cyclohexyl derivatives in 5-HT1A ligands .

Pharmacokinetic Optimization : Salt formulations (e.g., oxalate) are frequently employed to improve solubility, as seen in AMC-01 and ethanedioate derivatives .

Mechanistic Diversity : Structural variations lead to divergent activities—cytotoxicity (chlorobenzhydryl), protein synthesis inhibition (biphenylylcarbonyl), or receptor modulation (methoxyphenylcyclohexyl) .

Biological Activity

1-(5-Bromo-2-methoxybenzyl)-4-(4-phenylcyclohexyl)piperazine, often referred to as a derivative of piperazine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to several known psychoactive substances and exhibits various biological effects that warrant detailed examination.

Chemical Structure and Properties

The compound features a piperazine core substituted with a bromomethoxybenzyl group and a phenylcyclohexyl moiety. This unique structure may influence its interaction with biological targets, particularly in the central nervous system (CNS).

Research indicates that derivatives of piperazine can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The specific interactions of 1-(5-Bromo-2-methoxybenzyl)-4-(4-phenylcyclohexyl)piperazine with these receptors are crucial for understanding its pharmacological profile.

- Serotonin Receptor Modulation : The compound may act as a partial agonist or antagonist at various serotonin receptor subtypes, influencing mood and behavior.

- Dopamine Receptor Interaction : Similar to other piperazine derivatives, it may affect dopaminergic pathways, potentially impacting reward and addiction mechanisms.

In Vitro Studies

In vitro studies have explored the effects of this compound on cellular models under stress conditions. For example, a derivative known as AMC-01 (1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl)piperazine oxalate) was shown to regulate protein synthesis by modulating the eukaryotic translation initiation factor 2-alpha (eIF2-α) signaling pathway. This regulation is crucial for cellular responses to stress and could have implications for neuroprotective strategies .

Study on Anticonvulsant Activity

A series of studies focused on similar piperazine derivatives demonstrated anticonvulsant properties when tested in animal models. For instance, compounds with structural similarities were evaluated using the maximal electroshock seizure (MES) model in male Wistar rats. Results indicated that certain derivatives exhibited significant anticonvulsant activity without notable neurotoxicity at therapeutic doses .

| Compound | Anticonvulsant Activity | Neurotoxicity |

|---|---|---|

| 8d | High | None |

| 8e | Moderate | None |

| 8f | High | None |

| 8h | Moderate | None |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 1-(5-Bromo-2-methoxybenzyl)-4-(4-phenylcyclohexyl)piperazine is essential for assessing its therapeutic potential. Preliminary data suggest that the compound undergoes significant metabolic transformation, with glucuronidation being a primary pathway for excretion. Toxicological assessments indicate a favorable safety profile at low doses, although further studies are needed to establish comprehensive toxicity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.